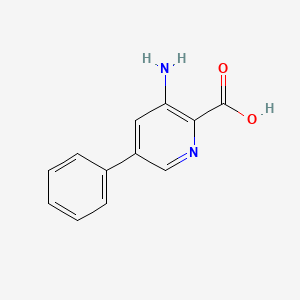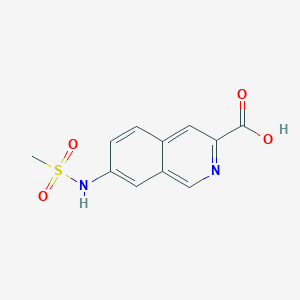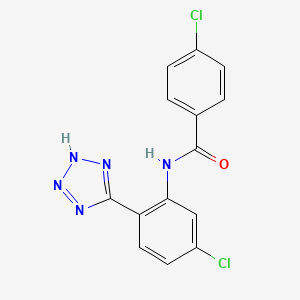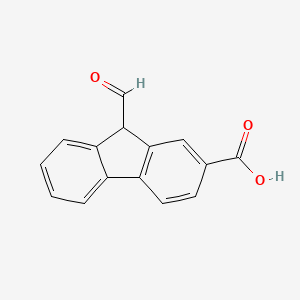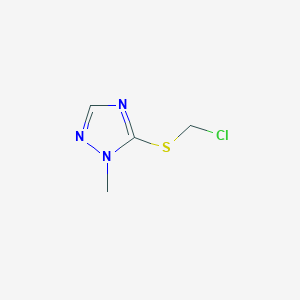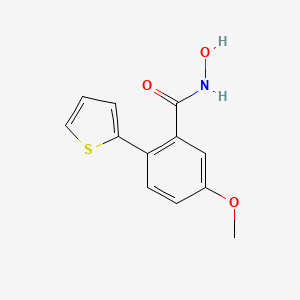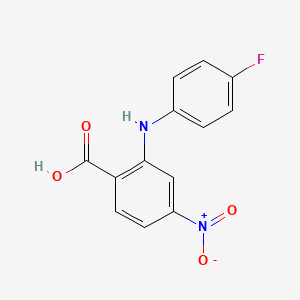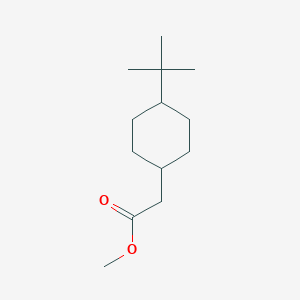
methyl 2-(4-tert-butylcyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-(4-tert-butylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, featuring a tert-butyl group and an acetic acid methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butylcyclohexyl)acetate typically involves the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation of the resulting 4-tert-butylcyclohexanol . The choice of catalyst can influence the isomeric composition of the product:
Raney Nickel Catalyst: Yields a high percentage of the trans-isomer.
Rhodium-Carbon Catalyst: Yields a high percentage of the cis-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the desired isomer.
化学反应分析
Types of Reactions
methyl 2-(4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted esters or alcohols, depending on the nucleophile used.
科学研究应用
methyl 2-(4-tert-butylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of methyl 2-(4-tert-butylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
4-tert-Butylcyclohexanol: A precursor in the synthesis of methyl 2-(4-tert-butylcyclohexyl)acetate.
4-tert-Butylcyclohexyl acetate: Another ester derivative with similar structural features.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity, making it valuable in various applications.
属性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC 名称 |
methyl 2-(4-tert-butylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h10-11H,5-9H2,1-4H3 |
InChI 键 |
QWPPRHRNHXITPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8315526.png)
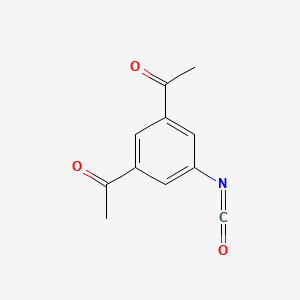
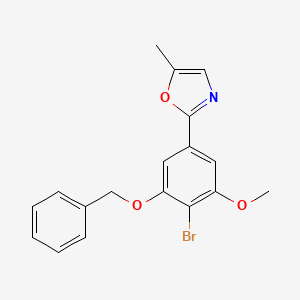
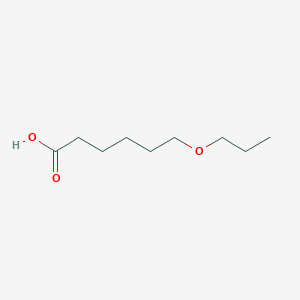
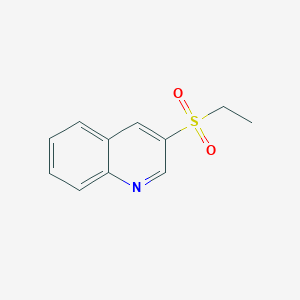
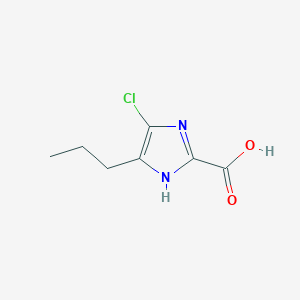
![1-[trans-4-(4-Aminomethyl-cyclohexanecarbonyl)-piperazin-1-yl]-2-methyl-propan-1-one](/img/structure/B8315578.png)
